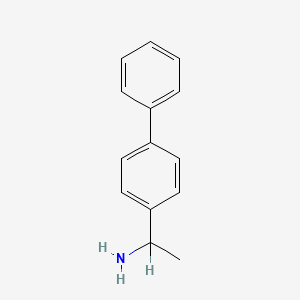

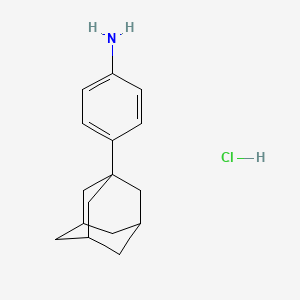

1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

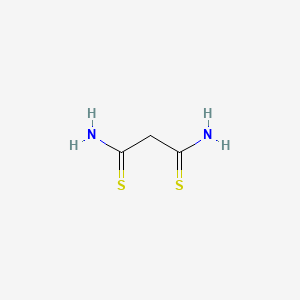

The compound 1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide is a derivative of the 1H-pyrazole class, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. The 1H-pyrazole core is a common motif in many biologically active compounds and is characterized by a five-membered ring containing two nitrogen atoms. The tert-butyl group attached to the pyrazole ring is a bulky alkyl substituent that can influence the compound's physical and chemical properties .

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives can be achieved through various routes. For instance, a novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction on the corresponding diaminopyrazole, allowing for a versatile synthesis of these compounds . Another example is the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which uses a palladium-catalyzed Suzuki reaction, demonstrating the utility of cross-coupling reactions in pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for polymorphism and tautomerism. For example, 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones exhibit a planar heterocyclic core and can form different polymorphs depending on the solvent media . Tautomerism is also observed in 1H-pyrazole derivatives, as seen in the solid-state and solution studies of 1H-pyrazole-3-(N-tert-butyl)-carboxamide, where the ratio of tautomers depends on temperature .

Chemical Reactions Analysis

The reactivity of 1H-pyrazole derivatives can vary significantly. Some compounds, such as those containing a methylchalcogenyl group, demonstrate interesting photochemical behavior, with UV irradiation inducing decomposition in some cases . The presence of functional groups such as carbohydrazide can also influence the reactivity, potentially allowing for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives are influenced by their molecular structure. The presence of hydrogen bonding, as seen in the formation of chains and aggregates in certain derivatives, can affect the compound's solubility and melting point . The bulky tert-butyl group can also impact the compound's volatility and steric interactions with biological targets or other molecules . The crystal structure, including space group and unit cell parameters, provides insight into the compound's solid-state properties, which are important for material science applications .

Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

Pyrazole derivatives like 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide have shown promise in insecticidal applications. Deng et al. (2016) reported that certain pyrazole amide derivatives exhibited significant insecticidal activity against Helicoverpa armigera (cotton bollworm), highlighting the potential of these compounds in pest control strategies (Xi-le Deng et al., 2016).

Antitumor Properties

Research by Abonía et al. (2011) indicated that some pyrazole derivatives could be effective against various cancer cell lines, including lung cancer, melanoma, and leukemia. This suggests that 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide might have potential applications in cancer therapy (R. Abonía et al., 2011).

Molecular Docking and Spectroscopic Investigations

Pillai et al. (2017) conducted vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies on a similar compound, providing insights into its stability, electronic structure, and potential as a CDK2 inhibitor. Such studies contribute to our understanding of the molecular behavior of pyrazole derivatives in biological systems (R. Pillai et al., 2017).

Supramolecular Structures and Crystallography

Wen et al. (2006) synthesized a compound similar to 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide and determined its crystal structure, contributing to the understanding of its molecular arrangement and potential applications in materials science (L. Wen et al., 2006).

Apoptosis Induction in Cancer Cells

Zheng et al. (2009) synthesized pyrazole-5-carbohydrazide hydrazone derivatives and found that these compounds induced apoptosis in A549 lung cancer cells, indicating their potential in cancer treatment (Liang-Wen Zheng et al., 2009).

Carbon Dioxide Fixation

Theuergarten et al. (2012) demonstrated that a bifunctional frustrated pyrazolylborane Lewis pair, structurally related to 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide, could effectively fixate carbon dioxide, suggesting potential applications in environmental chemistry (Eileen Theuergarten et al., 2012).

Eigenschaften

IUPAC Name |

1-tert-butyl-5-methylpyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-6-5-7(8(14)11-10)12-13(6)9(2,3)4/h5H,10H2,1-4H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKKUKBETOOWRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)(C)C)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370882 |

Source

|

| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide | |

CAS RN |

306937-23-5 |

Source

|

| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)